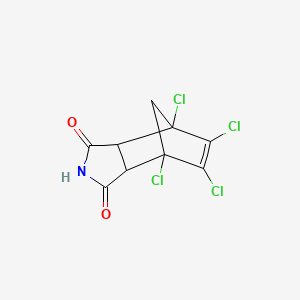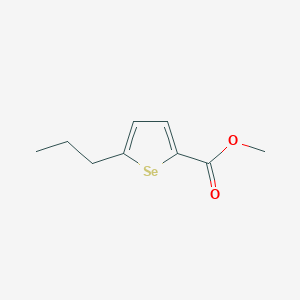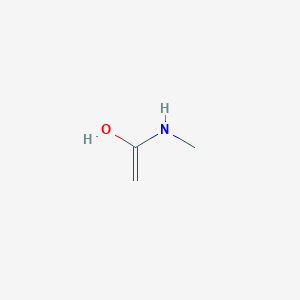
1-(Methylamino)ethen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylamino)ethen-1-ol, also known as 2-(Methylamino)ethanol, is an organic compound with the molecular formula C3H9NO. It is a colorless, hygroscopic liquid with a faint ammoniacal odor. This compound is used as an intermediate in the synthesis of various chemicals and finds applications in multiple industries, including pharmaceuticals, textiles, and personal care products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Methylamino)ethen-1-ol can be synthesized through the reaction of ethylene oxide with excess methylamine in an aqueous solution. This reaction yields a mixture of the 1:1 addition product, this compound, and the 1:2 addition product, methyl diethanolamine . The reaction is typically carried out in a flow reactor to ensure high yields of the desired product. The excess methylamine and water are removed, and the products are isolated by fractional distillation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route. The process involves the continuous feeding of reactants into a flow reactor, followed by the removal of excess methylamine and water. The target product is then isolated through fractional distillation .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methylamino)ethen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Halides or alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Methylamino)ethen-1-ol is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Wirkmechanismus
The mechanism of action of 1-(Methylamino)ethen-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Ethylamino)ethanol: Similar in structure but with an ethyl group instead of a methyl group.
N-Methylethanolamine: Another closely related compound with similar properties and applications.
Dimethylethanolamine: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
1-(Methylamino)ethen-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various industrial and research applications .
Eigenschaften
CAS-Nummer |
126146-55-2 |
|---|---|
Molekularformel |
C3H7NO |
Molekulargewicht |
73.09 g/mol |
IUPAC-Name |
1-(methylamino)ethenol |
InChI |
InChI=1S/C3H7NO/c1-3(5)4-2/h4-5H,1H2,2H3 |
InChI-Schlüssel |
KGXKMMIMTSXVPH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


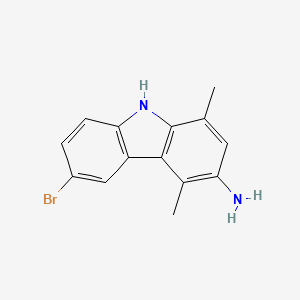
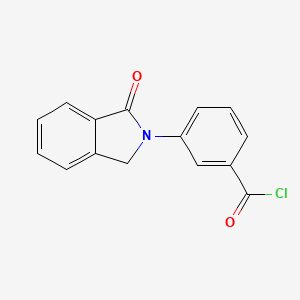

![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)
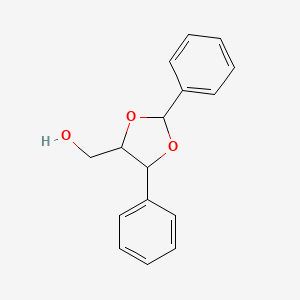
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide](/img/structure/B14296530.png)
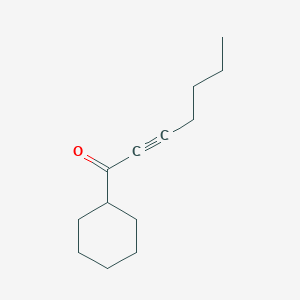
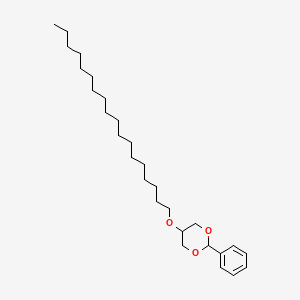

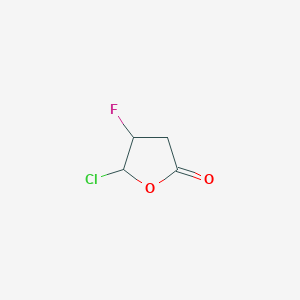
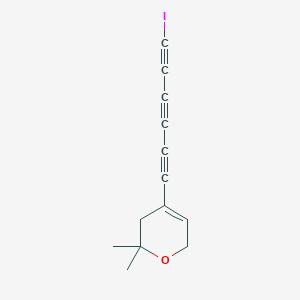
![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
